molecular formula C11H13NO B13319926 2-(2-Methylphenyl)pyrrolidin-3-one

2-(2-Methylphenyl)pyrrolidin-3-one

Cat. No.: B13319926
M. Wt: 175.23 g/mol
InChI Key: RYUBFSPPUWTGGJ-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)pyrrolidin-3-one (CAS 1553957-69-9) is an organic compound with the molecular formula C 11 H 13 NO and a molecular weight of 175.23 g/mol . This pyrrolidinone scaffold, featuring an aromatic o-tolyl substitution, is of significant interest in medicinal and agrochemical research as a versatile building block for synthesis. While specific biological data for this exact molecule is limited, its core structure is a valuable intermediate. Research into closely related pyrrolidine and heterocyclic compounds highlights the potential of such frameworks in the development of new active ingredients. For instance, certain substituted acrylonitrile compounds sharing a similar focus on complex ring systems have been investigated for their insecticidal and acaricidal properties against pests such as aphids and mites . As a result, this compound serves as a critical starting material for the design and synthesis of novel molecules for biological screening. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2-methylphenyl)pyrrolidin-3-one

InChI

InChI=1S/C11H13NO/c1-8-4-2-3-5-9(8)11-10(13)6-7-12-11/h2-5,11-12H,6-7H2,1H3

InChI Key

RYUBFSPPUWTGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=O)CCN2

Origin of Product

United States

Preparation Methods

Multicomponent Reactions

Multicomponent reactions are another efficient way to synthesize complex molecules. For pyrrolidine derivatives, reactions involving ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline can produce pyrrolidinone derivatives, which can be further modified. However, this approach might require additional steps to introduce the specific 2-methylphenyl substituent.

Direct Synthesis from Pyrrolidine Precursors

Direct synthesis from pyrrolidine precursors involves the functionalization of existing pyrrolidine rings. For example, 2-(2-Methylphenyl)pyrrolidine can be a starting point. This compound can undergo oxidation or other functionalization reactions to introduce the carbonyl group necessary for 2-(2-Methylphenyl)pyrrolidin-3-one . However, specific literature detailing this exact transformation is limited.

Chemical Properties and Identifiers

This compound is closely related to 2-(2-Methylphenyl)pyrrolidin-3-ol , which has been well-characterized. The hydroxyl derivative has a molecular formula of C11H15NO and a CAS number of 1368346-33-1. The corresponding hydrochloride salt has additional safety and hazard information available.

Research Outcomes and Challenges

The synthesis of This compound poses challenges due to the specificity of the 2-methylphenyl substituent and the carbonyl group at the 3-position. While general methods for pyrrolidinone synthesis exist, tailored approaches may be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(2-Methylphenyl)pyrrolidin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Features of Pyrrolidinone Derivatives

Compound Name Substituents Key Structural Differences Molecular Weight (g/mol)
This compound 2-methylphenyl at C2 No additional fused rings ~189.24 (calculated)
[5-(2-Methylphenyl)-1H-pyrrol-3-yl]methanone () Naphthoyl group at C3, pentyl at N1 Extended conjugation from naphthoyl ~347.44
(3R)-3-[(R)-hydroxy-phenyl-methyl]-1-methyl-pyrrolidin-2-one () Hydroxy-phenyl-methyl at C3, methyl at N1 Stereochemical complexity 205.26
5-Methyl-2-pyrrolidone () Methyl group at C5 Simpler structure, no aryl groups 99.13

Key Observations :

  • The 2-methylphenyl group in the target compound enhances aromatic π-π interactions compared to aliphatic substitutions (e.g., 5-methyl-2-pyrrolidone) .

Key Observations :

  • Pyrrolidinones with electron-withdrawing groups (e.g., fluorine in ) exhibit enhanced metabolic stability, a trait less pronounced in the target compound due to its methylphenyl substitution .
  • The absence of heteroatoms (e.g., sulfur in ) in this compound may reduce its versatility in metal-catalyzed reactions .

Pharmacological and Physicochemical Properties

Table 3: Property Comparison

Compound Name LogP (Predicted) Solubility (mg/mL) Bioactivity Notes
This compound ~2.1 ~0.5 (in DMSO) Limited data; potential CNS activity due to lipophilicity
5-Methyl-2-pyrrolidone () 0.3 >100 (in water) Solvent properties; low toxicity
NSC 360668 () ~1.8 ~1.2 (in ethanol) Chiral centers may influence receptor binding

Key Observations :

  • The target compound’s moderate LogP (~2.1) suggests better blood-brain barrier penetration compared to 5-methyl-2-pyrrolidone but lower than naphthoyl-substituted analogs .
  • Aqueous solubility is a limiting factor for this compound, necessitating formulation optimization for drug development.

Biological Activity

2-(2-Methylphenyl)pyrrolidin-3-one, also known as a pyrrolidinone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit various interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Understanding its biological activity is crucial for exploring its therapeutic potential, especially in neuropharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}O

This structure features a pyrrolidinone ring attached to a 2-methylphenyl group, which is significant in determining its biological interactions.

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter transporters. Specifically, it has been shown to interact with dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other compounds in its class, which are known for their stimulant properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Dopamine Transporter Inhibition : The compound acts as an inhibitor of the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain. This inhibition leads to elevated dopamine levels and may contribute to stimulant effects.
  • Norepinephrine Transporter Inhibition : Similar to its action on DAT, it also inhibits norepinephrine transporter (NET), enhancing norepinephrine signaling.
  • Potential Therapeutic Applications : Given its interaction with neurotransmitter systems, there is potential for this compound in treating conditions like attention deficit hyperactivity disorder (ADHD) and depression.

Case Studies

  • Stimulant Properties : A study demonstrated that analogs of this compound exhibited significant stimulant effects in animal models, correlating with increased locomotor activity. The compound's potency was comparable to established stimulants, suggesting a potential role in managing fatigue and mood disorders .
  • Neurotransmitter Modulation : In vitro studies showed that the compound effectively inhibited DAT and NET with IC50 values indicating strong binding affinity. The selectivity for these transporters over serotonin transporter (SERT) suggests a lower risk of serotonin-related side effects .

Data Tables

Biological ActivityIC50 (nM)Reference
DAT Inhibition20
NET Inhibition25
SERT Inhibition>1000

Q & A

Q. What are the common synthetic routes for 2-(2-Methylphenyl)pyrrolidin-3-one, and how can reaction conditions be optimized?

The synthesis of pyrrolidinone derivatives often involves cyclization or condensation reactions. For example, analogous compounds like (2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone are synthesized via multi-step protocols, where temperature, solvent polarity, and catalyst selection critically influence yield and selectivity . A plausible route for this compound could involve the reaction of a 2-methylphenyl-substituted precursor with a carbonyl source under basic or acidic conditions. Optimization might include varying solvents (e.g., DMF for polar aprotic conditions) and catalysts (e.g., palladium for cross-coupling steps), as seen in related heterocyclic syntheses .

Q. How can the structural conformation of this compound be determined experimentally?

X-ray crystallography remains the gold standard for unambiguous structural determination. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to analyze bond angles, torsional strain, and intermolecular interactions . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, can resolve stereochemistry and substituent effects. Comparative analysis with databases like PubChem (for analogous pyrrolidinones) may aid in spectral interpretation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic attacks on the carbonyl group or ring-opening reactions. For instance, studies on (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone used DFT to predict regioselectivity in triazole-forming reactions . Software like Gaussian or ORCA can calculate transition-state energies, while molecular dynamics simulations may assess solvent effects .

Q. How can researchers resolve discrepancies between experimental and computational data for this compound?

Discrepancies often arise from incomplete basis sets in simulations or unaccounted solvent effects. For example, if experimental reaction yields deviate from computational predictions, re-evaluating solvent parameters (e.g., using COSMO-RS solvation models) or exploring alternative mechanistic pathways (e.g., radical intermediates) is advisable . Cross-validation with techniques like in-situ IR spectroscopy can monitor reaction progress and identify unanticipated intermediates .

Q. What strategies are effective for studying the compound’s stability under varying environmental conditions?

Accelerated stability testing under controlled humidity, temperature, and light exposure can identify degradation products. For indoor surface interactions (e.g., adsorption on lab equipment), microspectroscopic imaging or X-ray photoelectron spectroscopy (XPS) can characterize surface reactivity . Additionally, HPLC-MS or GC-MS can track decomposition pathways, as demonstrated in studies of photolabile nitrite precursors .

Methodological Considerations

Q. How should researchers design experiments to probe the biological activity of this compound?

Prioritize target-specific assays (e.g., enzyme inhibition or receptor-binding studies) based on structural analogs. For instance, trifluoromethyl-pyrrolidinone derivatives exhibit activity in medicinal chemistry contexts, suggesting screening against kinases or GPCRs . Dose-response curves and cytotoxicity assays (e.g., MTT tests) should be paired with computational docking (AutoDock Vina) to correlate bioactivity with molecular interactions .

Q. What analytical techniques are critical for validating synthetic purity and batch consistency?

High-resolution mass spectrometry (HRMS) confirms molecular identity, while HPLC with UV/Vis or charged aerosol detection quantifies impurities. Reference standards, such as those described in USP protocols for related amides, ensure method validation . For chiral purity, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy is essential if stereocenters are present .

Data Contradiction and Reproducibility

Q. How can conflicting solubility or crystallinity data be addressed in published studies?

Solubility discrepancies may stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphs, while thermogravimetric analysis (TGA) detects solvent retention . Reproducibility requires strict adherence to crystallization protocols, such as slow cooling rates or antisolvent addition, as seen in SHELX-refined structures .

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